(5-(苄基甲酰氨基)-2-氟苯基)硼酸

描述

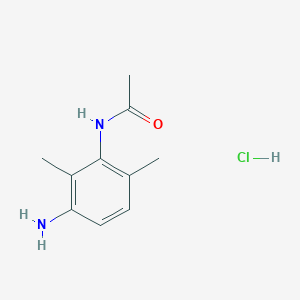

“(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, ranging from organic synthesis to medicinal chemistry.

Synthesis Analysis

The synthesis of “(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” involves the reaction of 2-fluoro-5-aminobenzoic acid with benzyl chloroformate, followed by the reaction with boric acid in the presence of triethylamine. The obtained product is then purified by recrystallization from methanol.

Molecular Structure Analysis

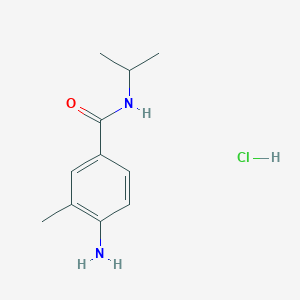

The molecular formula of “(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” is C14H13BFNO3 . It has an average mass of 273.067 Da and a monoisotopic mass of 273.097260 Da .

Chemical Reactions Analysis

Boronic acid-based compounds, such as “(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid”, have been found to be involved in numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .

Physical and Chemical Properties Analysis

“(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 71.1±0.4 cm3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 4 freely rotating bonds . The polar surface area of the compound is 70 Å2 , and its polarizability is 28.2±0.5 10-24 cm3 .

科学研究应用

荧光猝灭研究

- 硼酸衍生物,如 5-氯-2-甲氧基苯基硼酸和 4-氟-2-甲氧基苯基硼酸,因其在醇环境中的荧光猝灭特性而受到研究,这对于了解它们的构象变化及其在传感技术中的潜在应用非常重要 (Geethanjali 等人,2015)。

光学调制和糖识别

- 苯基硼酸,包括 5-溴-3-羧基-和 3-羧基-5-氟-苯基硼酸等变体,已被用于调节碳纳米管的光学性质,展示了在糖识别和生物传感器中潜在应用 (Mu 等人,2012)。

选择性比率荧光检测

- 用硼酸衍生物制备的镧系金属有机框架 (LMOF) 对氟离子的检测表现出增强的选择性,表明它们在开发各种离子的灵敏和选择性检测方法中具有潜力 (Yang 等人,2017)。

氟取代基的影响

- 对氟取代硼酸的研究,如 (5-(苄基甲酰氨基)-2-氟苯基)硼酸,揭示了氟原子的吸电子特性如何影响它们的性质,这对于它们在有机合成和材料科学中的应用至关重要 (Gozdalik 等人,2017)。

结合和络合性质

- 硼酸,包括苯并硼氧杂卓,表现出优异的碳水化合物结合行为,表明它们在水中靶向生物学相关的细胞表面寡糖的潜在用途 (Bérubé 等人,2008)。

传感和检测应用

- 有机硼荧光共轭聚合物,如聚 (3-氨基苯基硼酸),已被用于检测过氧化苯甲酰等物质,显示出在快速和灵敏的检测应用中的潜力 (Yin 等人,2019)。

仿生材料和药物递送

- 基于苯并硼氧杂卓的动态共价化学已被用于开发用于药物递送和组织工程的自修复水凝胶,展示了硼酸衍生物在生物医学应用中的多功能性 (Chen 等人,2018)。

安全和危害

The safety data sheet for a similar compound, boric acid, indicates that it may damage fertility and the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure or concern, it is recommended to get medical attention/advice .

作用机制

Target of Action

The primary targets of (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid, also known as N-Benzyl 3-borono-4-fluorobenzamide, are biological molecules possessing polyhydroxy motifs . These include phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .

Mode of Action

The compound interacts with its targets through the formation of five-membered boronate esters with diols . This interaction mimics certain biological processes such as protein-substrate interactions . Boronic acids, like the one in this compound, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .

Biochemical Pathways

The compound affects various biochemical pathways. By binding to its targets, it can interfere in signaling pathways and inhibit enzymes . It can also act as a biochemical tool for sensing and detection of analytes .

Pharmacokinetics

Bortezomib is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a longer elimination phase . It is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . Bortezomib is a substrate of several cytochrome P450 isoenzymes .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific targets it binds to. For example, if the compound binds to enzymes, it can inhibit their function, leading to changes in the cellular processes that these enzymes are involved in .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the boronate esters formed by the compound . Additionally, the presence of other compounds, such as strong cytochrome P450 3A4 inducers and inhibitors, can alter the systemic exposure of boronic acid-based compounds .

属性

IUPAC Name |

[5-(benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-7-6-11(8-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOKRXJQZIVZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660203 | |

| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-53-9 | |

| Record name | B-[2-Fluoro-5-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)

![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)

![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)

![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)

![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)

![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)